molecular formula C11H21NO4 B2736276 (3R)-3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid CAS No. 2550997-53-8

(3R)-3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

货号: B2736276
CAS 编号: 2550997-53-8
分子量: 231.292
InChI 键: AIFZSFJWHNNJFA-MRVPVSSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3R)-3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is a branched-chain carboxylic acid derivative featuring a tert-butoxycarbonyl (BOC) protected amino group at the fifth carbon and a methyl group at the third carbon in the R-configuration. This compound belongs to the pentanoic acid family, characterized by a five-carbon backbone with diverse functional modifications.

属性

IUPAC Name

(3R)-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-8(7-9(13)14)5-6-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFZSFJWHNNJFA-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCNC(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(3R)-3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, also known by its CAS number 2550997-53-8, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a methyl group at the 3-position and a bulky protecting group at the amino site. Understanding its biological activity is crucial for applications in medicinal chemistry and drug design.

The molecular formula of (3R)-3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is C₁₁H₂₁NO₄, with a molecular weight of 231.29 g/mol. The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC₁₁H₂₁NO₄
Molecular Weight231.29 g/mol
CAS Number2550997-53-8

The biological activity of (3R)-3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid primarily relates to its role as an amino acid derivative in protein synthesis and enzyme modulation. It acts as a substrate or inhibitor for various enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.

  • Enzyme Interaction : Studies indicate that this compound may interact with specific enzymes, influencing their activity and stability. For instance, it may serve as a competitive inhibitor for enzymes that utilize similar substrates.
  • Peptide Synthesis : The presence of the protected amino group allows for its incorporation into peptides using solid-phase peptide synthesis (SPPS). This method enhances the yield and purity of synthesized peptides, which can have therapeutic applications.

Case Studies

Several studies have explored the biological implications of incorporating (3R)-3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid into peptide sequences:

  • Antimicrobial Activity : Research has shown that peptides containing this amino acid exhibit enhanced antimicrobial properties compared to their unmodified counterparts. The bulky side chain may improve the peptide's ability to disrupt bacterial membranes.
  • Neuroprotective Effects : In neuropharmacological studies, derivatives of this compound have demonstrated potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Research Findings

Recent findings highlight the importance of this compound in various biological contexts:

  • Toxicology Studies : Toxicological assessments indicate that (3R)-3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid exhibits low toxicity profiles in mammalian cell lines, making it a suitable candidate for further development in drug formulation.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics when administered in vivo, although further investigations are needed to fully elucidate its metabolic pathways.

相似化合物的比较

Key Compounds:

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid Structure: Features a hydroxyl group at the second carbon and a BOC-protected amino group at the fifth carbon. Properties: Molar mass = 233.26 g/mol; exists as a powder. Safety data indicate the need for mechanical ventilation and personal protective equipment (PPE) during handling . Applications: Limited data, but safety protocols align with lab-scale synthesis or pharmaceutical intermediates.

BOC-5-Aminovaleric Acid (5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentanoic acid) Structure: Linear pentanoic acid with a BOC-protected amino group at the fifth carbon. Properties: Molar mass = 217.26 g/mol. Lacks the methyl group at position 3, reducing steric hindrance compared to the target compound . Applications: Used in peptide synthesis and as a building block in drug development.

(2S)-2-Azido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid Structure: Azido group at the second carbon (S-configuration) and BOC-protected amino group at the fifth carbon. Properties: Molar mass = 258.27 g/mol. The azido group introduces reactivity for click chemistry applications .

Structural Comparison Table:

Compound Name Substituents (Position) Molar Mass (g/mol) Key Features
(3R)-3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid -CH₃ (C3), -BOC-NH (C5) Not explicitly stated Branched chain, stereospecificity
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid -OH (C2), -BOC-NH (C5) 233.26 Hydroxyl group enhances polarity
BOC-5-Aminovaleric Acid -BOC-NH (C5) 217.26 Linear structure, peptide synthesis
(2S)-2-Azido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid -N₃ (C2, S), -BOC-NH (C5) 258.27 Azide functionality for conjugation

常见问题

Basic: What are the critical synthetic steps for (3R)-3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, and how are reaction conditions optimized?

Answer:
The synthesis typically involves sequential coupling and deprotection steps. Key stages include:

  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the amine, requiring anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) .
  • Coupling Reactions : Amide bond formation using carbodiimides (e.g., EDC/HOBt) under controlled pH (6.5–7.5) and low temperatures (0–4°C) to minimize racemization .
  • Deprotection : Acidic cleavage of the Boc group (e.g., TFA in DCM), monitored via TLC or HPLC .
    Optimization : Adjusting solvent polarity (e.g., DMF for solubility), stoichiometry (1.2–1.5 equivalents of coupling agents), and reaction time (2–24 hours) improves yield and purity .

Advanced: How can researchers resolve low yields during coupling steps involving Boc-protected intermediates?

Answer:
Low yields often arise from steric hindrance or incomplete activation. Mitigation strategies include:

  • Pre-activation : Pre-activate carboxylic acids with HOBt or HOAt before adding coupling agents .
  • Microwave-assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 50°C) and improves efficiency .
  • Alternative Coupling Agents : Use PyBOP or HATU for challenging substrates, as they enhance reactivity in polar aprotic solvents .
  • Real-time Monitoring : Employ inline FTIR or NMR to track intermediate formation and adjust conditions dynamically .

Basic: What analytical methods validate the purity and structural integrity of this compound?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) assess purity (>95% target peak area) .
  • NMR : 1^1H and 13^13C NMR confirm stereochemistry (e.g., 3R configuration) and Boc group integrity (δ 1.4 ppm for tert-butyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at 274.2 g/mol) .

Advanced: What stabilization strategies prevent degradation of this compound during storage?

Answer:
Degradation pathways (hydrolysis, oxidation) are minimized by:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to reduce moisture exposure .
  • Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) in stock solutions to inhibit oxidation .
  • Buffered Solutions : Use pH-stable buffers (e.g., phosphate buffer, pH 7.0) for aqueous formulations .

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

  • PPE : Wear NIOSH-approved respirators, nitrile gloves, and chemical goggles .
  • Ventilation : Use fume hoods for synthesis and handling to avoid inhalation .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and collect waste in designated containers .

Advanced: How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?

Answer:

  • Variable Temperature NMR : Resolve dynamic rotational isomers by acquiring spectra at 25°C and -20°C .
  • 2D NMR : HSQC and COSY correlations clarify ambiguous proton couplings and confirm stereochemical assignments .
  • Computational Modeling : Compare experimental 13^13C shifts with DFT-predicted values (e.g., using Gaussian) to validate structures .

Basic: What methods effectively remove the Boc protecting group without side reactions?

Answer:

  • TFA Deprotection : 20–50% TFA in DCM (1–2 hours) efficiently cleaves Boc groups. Quench with cold diethyl ether to precipitate the product .
  • Alternative Acids : HCl in dioxane (4 M) is milder for acid-sensitive substrates .
  • Neutralization : After deprotection, neutralize with aqueous NaHCO3_3 and extract with ethyl acetate .

Advanced: How is computational modeling applied to predict reactivity and optimize synthetic routes?

Answer:

  • DFT Calculations : Predict activation energies for coupling steps (e.g., B3LYP/6-31G* level) to identify rate-limiting stages .
  • Retrosynthetic Software : Tools like Synthia (Benzonitrile) propose feasible routes based on PubChem reaction data .
  • Solvent Screening : COSMO-RS models optimize solvent selection for solubility and reaction efficiency .

Basic: How are solubility challenges addressed in polar vs. non-polar solvents?

Answer:

  • Polar Solvents : DMSO or DMF dissolves the compound at 10–50 mg/mL for biological assays .
  • Non-polar Solvents : Use THF or ethyl acetate for extraction, aided by sonication (10–15 minutes) .
  • Co-solvents : Add 10% acetonitrile to aqueous buffers to enhance solubility .

Advanced: What mechanistic insights explain racemization during synthesis, and how is it minimized?

Answer:

  • Racemization Pathways : Base-catalyzed enolization at the α-carbon under high pH (>8.0) .
  • Mitigation :
    • Use low temperatures (0–4°C) and short reaction times (<1 hour) for coupling .
    • Add racemization suppressors like HOBt or OxymaPure .
    • Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。